6-クロロ-3-ピペリジン-4-イル-1H-インドール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

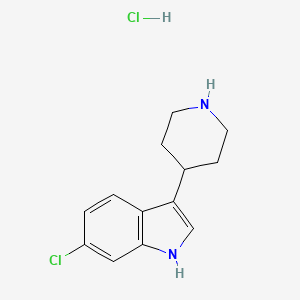

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring. The presence of a piperidine ring, a six-membered heterocycle containing one nitrogen atom, adds to its structural complexity and potential pharmacological activity .

科学的研究の応用

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies involving indole derivatives, which have shown various biological activities.

Industry: It can be used in the development of new materials and chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further synthetic steps to introduce the piperidine ring and the chlorine substituent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like manganese dioxide.

Reduction: The compound can be reduced under hydrogenation conditions using catalysts like rhodium complexes.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Rhodium (I) complex and pinacol borane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indoles .

作用機序

The mechanism of action of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it can disrupt cell division, making it a potential candidate for anticancer therapies. The compound undergoes a series of protonations and stereoselective enamine protonation during its reactions .

類似化合物との比較

Similar Compounds

6-Chloro-3-piperidin-4-yl-1H-indole: Similar structure without the hydrochloride group.

2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile: Contains an indole ring and is used for antimalarial activity.

7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Reported as an anti-Herpes Simplex virus-1 compound.

Uniqueness

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is unique due to its specific combination of a chlorine-substituted indole ring and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives .

生物活性

6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. It is characterized by a chlorine atom substitution on the indole ring and a piperidine moiety, which contributes to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Anticancer Properties

Research indicates that 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride exhibits significant antiproliferative activity . The mechanism of action primarily involves the inhibition of tubulin polymerization , which disrupts cell division and induces apoptosis in cancer cells. This property positions it as a potential candidate for cancer treatment.

Case Study: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative effects of various indole derivatives, including 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, against several cancer cell lines. The results demonstrated:

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride | MCF-7 (breast cancer) | 42 |

| 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride | A549 (lung cancer) | 38 |

| Reference Compound (Erlotinib) | MCF-7 | 33 |

These findings suggest that the compound has comparable potency to established anticancer agents like Erlotinib, particularly in inhibiting cell growth in breast and lung cancer models .

Antimicrobial Activity

In addition to its anticancer properties, 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride has been investigated for its antimicrobial activities . Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| C. albicans | 0.039 |

These results illustrate the compound's potential as an antimicrobial agent, with particularly low MIC values indicating strong efficacy against common pathogens .

The biological activity of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride can be attributed to its structural characteristics:

- Tubulin Interaction : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis.

- Induction of Apoptosis : Disruption of microtubule dynamics leads to programmed cell death in rapidly dividing cells.

- Antimicrobial Mechanism : The presence of the chlorine atom enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride | Indole derivative | Contains a fluorine atom |

| 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile | Indole derivative | Antimalarial activity |

| 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | Pyridoindole derivative | Anti-HSV activity |

The distinct combination of chlorine substitution and piperidine structure in 6-Chloro-3-piperidin-4-yl-1H-indole hydrochloride contributes to its specific biological activities, differentiating it from other derivatives .

特性

IUPAC Name |

6-chloro-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZLDYVHUMHYGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。